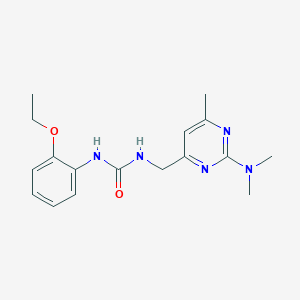

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-5-24-15-9-7-6-8-14(15)21-17(23)18-11-13-10-12(2)19-16(20-13)22(3)4/h6-10H,5,11H2,1-4H3,(H2,18,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVCCTRSFNCZSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=C2)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

Substitution Reactions: The dimethylamino and methyl groups are introduced via nucleophilic substitution reactions using suitable reagents like dimethylamine and methyl iodide.

Urea Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxyphenyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Sodium hydride, alkyl halides, under aprotic solvents like dimethylformamide.

Major Products

Oxidation Products: N-oxides of the pyrimidine ring.

Reduction Products: Corresponding amines.

Substitution Products: Alkylated derivatives of the ethoxyphenyl group.

Scientific Research Applications

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea

- Key Differences : The ethoxy group is at the para-position (4-ethoxy) on the phenyl ring instead of ortho (2-ethoxy).

- The para-ethoxy analog may exhibit reduced steric effects but improved solubility .

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea

- Key Differences: The pyrimidine dimethylamino group is at position 4 (vs. 2 in the target compound), and the phenyl ring has 3,4-dimethyl substituents.

- However, the repositioned dimethylamino group on the pyrimidine may reduce electronic interactions with target proteins .

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea

- Key Differences: A methylthio group replaces the ethoxy group on the phenyl ring, and the pyrimidine dimethylamino group is at position 4.

- Impact: The methylthio group’s electron-donating properties and larger atomic radius may influence binding kinetics. The 4-dimethylamino pyrimidine substitution could alter base-pairing interactions in nucleic acid targets .

Analogues with Varied Linkages or Core Modifications

N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide

- Key Differences : An amide linkage replaces the urea group.

- Impact : The absence of urea’s hydrogen-bonding capacity may reduce affinity for targets like kinases or proteases. However, the amide group could improve metabolic stability .

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-ethoxyphenyl)urea

- Key Differences : The ethoxy group is on the pyrimidine (position 6) rather than the phenyl ring.

- Impact : This shifts the molecule’s electronic profile, possibly redirecting interactions toward pyrimidine-binding enzymes (e.g., dihydrofolate reductase) rather than aromatic pocket targets .

Role of Substituent Position and Electronic Effects

Comparative Data Table

Key Findings and Uniqueness of the Target Compound

Steric and Electronic Advantages: The ortho-ethoxy group on the phenyl ring may confer steric constraints that improve selectivity for compact binding pockets. The 2-(dimethylamino)-6-methylpyrimidine moiety provides a balance of electron-donating and hydrophobic effects, enhancing interactions with targets like receptor tyrosine kinases .

Hydrogen-Bonding Capacity : The urea linkage enables robust hydrogen bonding, a critical feature for inhibiting enzymes such as urease or carbonic anhydrase. This is absent in amide-based analogs .

Biological Activity

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be described by the following IUPAC name: N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea. The compound features a urea linkage, which is significant in modulating biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions. One common method includes:

- Formation of Pyrimidine Intermediate : The pyrimidine ring is synthesized through a condensation reaction using precursors like 2,6-dimethylpyrimidine and dimethylamine.

- Urea Formation : The urea moiety is introduced by reacting the pyrimidine intermediate with an appropriate isocyanate or carbamate under controlled conditions.

The overall reaction pathway is crucial for ensuring the purity and yield of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The interaction may lead to either inhibition or activation of these targets, influencing processes such as cell proliferation and apoptosis.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes linked to cancer cell proliferation, suggesting potential anticancer properties.

- Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmitter systems or other signaling pathways.

Biological Activity Data

The biological activities of this compound have been evaluated in various studies. Below is a summary table highlighting key findings:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Anticancer activity | Cell line assays | Significant inhibition of cell proliferation in A431 cells. |

| Study 2 | Antimicrobial effects | Disc diffusion test | Moderate activity against selected bacterial strains. |

| Study 3 | Enzyme inhibition | Kinetic assays | IC50 values indicate strong inhibition of target enzyme activity. |

Case Studies

Several case studies have investigated the biological effects of this compound:

- Anticancer Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including A431 vulvar epidermal carcinoma cells, by inducing apoptosis and cell cycle arrest.

- Antimicrobial Studies : Research has shown that this compound exhibits moderate antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

- Mechanistic Insights : Detailed kinetic studies revealed that the compound acts as a competitive inhibitor for specific enzymes involved in nucleotide metabolism, which could explain its effects on cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.